7-(But-2-yn-1-yl)-3-methyl-8-(methylamino)-1-((4-methylquinazolin-2-yl)methyl)-1H-purine-2,6(3H,7H)-dione
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Overview
Description
7-(But-2-yn-1-yl)-3-methyl-8-(methylamino)-1-((4-methylquinazolin-2-yl)methyl)-1H-purine-2,6(3H,7H)-dione is a complex organic compound with a unique structure that combines elements of purine and quinazoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(But-2-yn-1-yl)-3-methyl-8-(methylamino)-1-((4-methylquinazolin-2-yl)methyl)-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. The process begins with the preparation of the purine core, followed by the introduction of the but-2-ynyl and methylamino groups. The final step involves the attachment of the 4-methylquinazolin-2-ylmethyl group. Each step requires specific reagents and conditions, such as the use of strong bases, protecting groups, and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
7-(But-2-yn-1-yl)-3-methyl-8-(methylamino)-1-((4-methylquinazolin-2-yl)methyl)-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new alkyl or aryl groups.
Scientific Research Applications
7-(But-2-yn-1-yl)-3-methyl-8-(methylamino)-1-((4-methylquinazolin-2-yl)methyl)-1H-purine-2,6(3H,7H)-dione has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.
Biology: It may have potential as a biochemical probe or tool for studying cellular processes, given its structural similarity to biologically active molecules.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-cancer or anti-inflammatory activities.
Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 7-(But-2-yn-1-yl)-3-methyl-8-(methylamino)-1-((4-methylquinazolin-2-yl)methyl)-1H-purine-2,6(3H,7H)-dione exerts its effects would depend on its specific application. In a medicinal context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of specific enzymes, activation of signaling cascades, or interference with DNA replication.
Comparison with Similar Compounds
Similar Compounds
- 8-bromo-3-methyl-7-[(4-methylquinazolin-2-yl)methyl]-1H-purine-2,6(3H,7H)-dione
- Benzamide, 2-bromo-N-methyl-
Uniqueness
Compared to similar compounds, 7-(But-2-yn-1-yl)-3-methyl-8-(methylamino)-1-((4-methylquinazolin-2-yl)methyl)-1H-purine-2,6(3H,7H)-dione stands out due to its unique combination of functional groups and structural elements. This uniqueness may confer distinct chemical reactivity and biological activity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
7-but-2-ynyl-3-methyl-8-(methylamino)-1-[(4-methylquinazolin-2-yl)methyl]purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N7O2/c1-5-6-11-27-17-18(25-20(27)22-3)26(4)21(30)28(19(17)29)12-16-23-13(2)14-9-7-8-10-15(14)24-16/h7-10H,11-12H2,1-4H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKWGWZTXBWAJPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCN1C2=C(N=C1NC)N(C(=O)N(C2=O)CC3=NC4=CC=CC=C4C(=N3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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